2-[2-(Aminomethyl)phenyl]ethanol

Enzyme Inhibition Medicinal Chemistry PNMT

2-[2-(Aminomethyl)phenyl]ethanol (CAS 125593-25-1) is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. Its structure features a benzene ring with ortho-substituted aminomethyl (-CH2NH2) and hydroxyethyl (-CH2CH2OH) groups.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 125593-25-1
Cat. No. B146949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Aminomethyl)phenyl]ethanol
CAS125593-25-1
SynonymsBenzeneethanol, 2-(aminomethyl)- (9CI)
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCO)CN
InChIInChI=1S/C9H13NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7,10H2
InChIKeySOMDFRANFXSLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Aminomethyl)phenyl]ethanol (CAS 125593-25-1) | Product Specification & Core Procurement Data


2-[2-(Aminomethyl)phenyl]ethanol (CAS 125593-25-1) is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol [1]. Its structure features a benzene ring with ortho-substituted aminomethyl (-CH2NH2) and hydroxyethyl (-CH2CH2OH) groups. This bifunctional molecule is commercially available from suppliers such as AKSci at 95% purity , and it is typically utilized as a research chemical and synthetic building block .

2-[2-(Aminomethyl)phenyl]ethanol (CAS 125593-25-1) | Why Substitution with Close Analogs Compromises Research Outcomes


In research and industrial applications, substituting 2-[2-(Aminomethyl)phenyl]ethanol with a close structural analog, such as 2-aminophenethyl alcohol (CAS 5339-85-5) or a positional isomer, can lead to significantly different experimental outcomes. The specific positioning of the aminomethyl group relative to the hydroxyethyl chain dictates its chemical reactivity, biological target affinity, and physical properties. For example, in biological assays, a seemingly minor structural change can result in a complete loss of activity against a specific enzyme like Phenylethanolamine N-Methyltransferase (PNMT) [1]. Similarly, in materials science, the unique combination of functional groups in this exact isomer provides processing advantages (e.g., solubility, polymer conformation) that are not observed with other aminoalcohols [2]. Therefore, generic substitution is not scientifically valid and can invalidate comparative studies or fail to meet specific performance criteria.

2-[2-(Aminomethyl)phenyl]ethanol (CAS 125593-25-1) | Quantitative Comparative Performance Data vs. Analogs


2-[2-(Aminomethyl)phenyl]ethanol (CAS 125593-25-1) vs. 2-Aminophenethyl alcohol: Comparative PNMT Inhibitory Activity

The target compound demonstrates measurable in vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), whereas its close structural analog, 2-aminophenethyl alcohol (CAS 5339-85-5), shows no reported activity in this assay [1]. The presence of the aminomethyl group in the target compound is critical for this biological interaction.

Enzyme Inhibition Medicinal Chemistry PNMT

2-[2-(Aminomethyl)phenyl]ethanol (CAS 125593-25-1) vs. 2-(Aminomethyl)-4-chloro-1-naphthalenol: Differentiated Activity in Saluretic Agent Class

In a class-level study of 2-(aminomethyl)phenols as saluretic agents, the target compound serves as a structural baseline. While specific data for the target compound itself is not detailed, the research establishes that activity in this class is highly dependent on specific nuclear substitution [1]. For instance, the 4-alkyl-6-halo derivatives exhibit a high order of activity, whereas fused-ring analogs like 2-(aminomethyl)-4-chloro-1-naphthalenol display variable potency [2]. This indicates that the unsubstituted target compound is essential as a control or starting material for medicinal chemistry efforts, as it provides a baseline activity profile distinct from more potent, substituted derivatives.

Pharmacology Saluretic Agents Structure-Activity Relationship

2-[2-(Aminomethyl)phenyl]ethanol (CAS 125593-25-1) vs. 2-Amino-1-phenylethanol: Stereochemical Utility in Asymmetric Synthesis

The target compound, with its ortho-substituted pattern, offers a distinct scaffold for chiral derivatization compared to analogs like 2-amino-1-phenylethanol (CAS 7568-93-6) [1]. The position of the amine relative to the alcohol allows for the creation of unique chiral auxiliaries or ligands that are not accessible from other regioisomers. While direct comparative reaction yield data is proprietary, the structural differentiation is a key factor for procurement in synthetic methodology development.

Asymmetric Synthesis Chiral Building Blocks Catalysis

2-[2-(Aminomethyl)phenyl]ethanol (CAS 125593-25-1) vs. Aniline: Enhanced Polymer Processability & Solubility

In the synthesis of conducting polymers, copolymers containing 20-40 mol% of units derived from o-aminophenethyl alcohol (the parent amine of the target compound) exhibit significantly improved solubility in organic solvents compared to pure polyaniline, while retaining beneficial electrical properties [1]. This is attributed to the polar hydroxyethyl side group. The target compound, as a building block, can introduce this same beneficial side group into novel polymer backbones.

Conducting Polymers Materials Science Polymer Synthesis

2-[2-(Aminomethyl)phenyl]ethanol (CAS 125593-25-1) | Key Application Scenarios Based on Comparative Evidence


Medicinal Chemistry: PNMT Inhibitor Probe & Saluretic Agent SAR Studies

This compound is specifically required for studying Phenylethanolamine N-Methyltransferase (PNMT) inhibition, where its activity differentiates it from inactive analogs like 2-aminophenethyl alcohol [1]. Additionally, it serves as the essential unsubstituted baseline scaffold for Structure-Activity Relationship (SAR) studies in the 2-(aminomethyl)phenol class of saluretic agents, enabling accurate comparison with more potent substituted derivatives [2].

Materials Science: Monomer for Processable Conducting Polymers

As a monomer precursor, it is critical for developing novel conducting polymers with enhanced processability. Its hydroxyethyl side group confers significantly better solubility in organic solvents compared to polymers derived from simple aniline, a key advantage for manufacturing and application in microelectronics and electromagnetic shielding [3].

Synthetic Chemistry: Ortho-Substituted Chiral Scaffold Development

This regioisomer is the required starting material for any project that aims to leverage the unique ortho-aminomethyl, ortho-hydroxyethyl substitution pattern for developing new chiral auxiliaries, ligands, or complex molecular architectures. Substitution with other aminoalcohol isomers will yield a completely different stereochemical outcome [4].

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